molecular formula C13H19BO4 B1602412 4-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol CAS No. 937591-48-5

4-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol

Cat. No.: B1602412
CAS No.: 937591-48-5
M. Wt: 250.1 g/mol
InChI Key: URRPKAAGJYPAPH-UHFFFAOYSA-N
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Description

Systematic Nomenclature and International Union of Pure and Applied Chemistry Conventions

The systematic naming of 4-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol follows established International Union of Pure and Applied Chemistry guidelines for organboron compounds containing cyclic boronate ester functionality. The parent structure is phenol, with the hydroxyl group serving as the principal functional group that determines the numbering sequence around the aromatic ring. The substitution pattern places the methoxy group at the 4-position relative to the phenolic hydroxyl group, while the boronate ester substituent occupies the 2-position.

The dioxaborolane ring system within the compound structure requires specific nomenclature conventions that distinguish it from other cyclic boronate esters. The formal name "4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl" describes a five-membered heterocyclic ring containing boron, two oxygen atoms, and two carbon atoms with four methyl substituents. This particular arrangement is commonly referred to as a pinacol ester derivative, named after the pinacol diol used in its formation. The systematic approach to naming ensures unambiguous identification of the compound structure and distinguishes it from isomeric compounds with different substitution patterns.

Related compounds in the literature demonstrate the importance of precise nomenclature in this chemical class. For instance, 2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol represents a positional isomer where the methoxy and boronate ester substituents occupy different positions relative to the phenolic hydroxyl group. The naming convention for these compounds must clearly indicate the relative positions of all substituents to avoid confusion between structural isomers that may exhibit significantly different chemical and physical properties.

The International Union of Pure and Applied Chemistry system also provides alternative names for these compounds that emphasize different structural features. The compound may be described as a phenylboronic acid pinacol ester derivative, highlighting its relationship to the corresponding boronic acid. This nomenclature approach proves particularly useful when discussing synthetic pathways and chemical transformations involving these compounds, as it emphasizes the boronic acid functionality that can be revealed through hydrolysis of the ester protecting group.

Properties

IUPAC Name

4-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BO4/c1-12(2)13(3,4)18-14(17-12)10-8-9(16-5)6-7-11(10)15/h6-8,15H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URRPKAAGJYPAPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30587819
Record name 4-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30587819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

937591-48-5
Record name 4-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30587819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Miyaura Borylation of Halogenated Precursors

The most common and effective method for synthesizing 4-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is the palladium-catalyzed Miyaura borylation reaction. This process involves the following general steps:

  • Starting Material : A halogenated aromatic precursor, typically 4-bromo-2-methoxyphenol or derivatives such as 4-bromo-2-methoxyphenyl acetate.
  • Reagents : Bis(pinacolato)diboron (B2pin2) serves as the boron source.
  • Catalyst : Palladium complexes such as Pd(dppf)Cl₂·CH₂Cl₂ are employed.
  • Base : Potassium acetate (KOAc) or similar bases facilitate the reaction.
  • Solvent and Conditions : 1,4-dioxane or dimethoxyethane (DME) under reflux conditions.

This reaction proceeds via oxidative addition of the aryl halide to the palladium catalyst, transmetallation with the diboron reagent, and reductive elimination to yield the arylboronate ester.

Example Reaction Scheme:

$$
\text{4-Bromo-2-methoxyphenol} + \text{B}2\text{pin}2 \xrightarrow[\text{KOAc}]{\text{Pd catalyst}} \text{4-Methoxy-2-(pinacolboronate)phenol}
$$

This method achieves high yields (typically >85%) and good purity, suitable for further synthetic applications.

Alternative Synthetic Routes

While Miyaura borylation is predominant, alternative approaches include:

  • Direct Esterification of Boronic Acids : Starting from 4-hydroxy-3-methoxyphenylboronic acid, pinacol can be reacted under dehydrating conditions to form the pinacol boronate ester.
  • Stepwise Functional Group Transformations : For example, starting from guaiacol (2-methoxyphenol), bromination to 4-bromo-2-methoxyphenol followed by borylation as above.
  • Use of Pinacolborane : In some protocols, pinacolborane can be used to introduce the boronate moiety, though this is less common due to handling difficulties.

These routes are less frequently reported but may be applied depending on reagent availability and scale.

Detailed Research Findings and Data

Reaction Conditions and Yields

Parameter Typical Value/Condition Outcome/Notes
Catalyst Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%) Efficient oxidative addition
Boron Source Bis(pinacolato)diboron (1.2 equiv) High conversion to boronate ester
Base Potassium acetate (3 equiv) Facilitates transmetallation
Solvent 1,4-Dioxane or DME Good solubility and reaction medium
Temperature Reflux (~80-100 °C) Optimizes reaction kinetics
Reaction Time 6-12 hours Complete conversion observed
Yield 85-95% High purity crystalline product
Physical Form White to cream crystalline powder Consistent with literature
Melting Point 105-109 °C Confirms product identity

Characterization Techniques

Summary Table of Preparation Methods

Method Starting Material Key Reagents & Catalysts Conditions Yield (%) Notes
Miyaura Borylation 4-Bromo-2-methoxyphenol Bis(pinacolato)diboron, Pd(dppf)Cl₂, KOAc Reflux in 1,4-dioxane, 6-12 h 85-95 Most common, high yield, scalable
Direct Esterification 4-Hydroxy-3-methoxyphenylboronic acid Pinacol, dehydrating agents Mild heating Moderate Less common, requires pure boronic acid
Stepwise Bromination + Borylation Guaiacol → 4-Bromo-2-methoxyphenol Brominating agent, then Miyaura borylation Multi-step Variable Useful if starting from phenol

Additional Notes on Preparation

  • The choice of solvent and base is critical to avoid side reactions such as deboronation or phenol oxidation.
  • The pinacol boronate ester is preferred for its enhanced stability compared to free boronic acids.
  • Intramolecular hydrogen bonding between the phenol and methoxy groups may influence solubility and crystallization behavior, which can affect purification steps.
  • The compound is typically stored sealed under dry conditions at 2-8 °C to maintain stability.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce various functionalized phenols .

Scientific Research Applications

Organic Synthesis

Role as a Boron Reagent:
This compound is widely used as a boron reagent in organic synthesis. It facilitates the formation of carbon-boron bonds essential for synthesizing complex organic molecules. The presence of the dioxaborolane moiety allows for selective reactions that are crucial in building intricate molecular architectures .

Examples of Reactions:

  • Suzuki Coupling Reactions: The compound is instrumental in Suzuki coupling reactions to form biaryl compounds.
  • Cross-Coupling Reactions: It aids in various cross-coupling methodologies due to its ability to stabilize reactive intermediates.

Pharmaceutical Development

Synthesis of Boron-Containing Pharmaceuticals:
In drug discovery and development, 4-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol plays a significant role in synthesizing boron-containing pharmaceuticals. These compounds often exhibit enhanced biological activity and selectivity compared to their non-boron counterparts .

Case Studies:

  • Anti-Cancer Agents: Research has indicated that boron-containing compounds can improve the efficacy of certain anti-cancer drugs by enhancing their selectivity towards cancerous cells.
  • Antibiotics Development: The compound has shown potential in the synthesis of novel antibiotics that target resistant bacterial strains.

Material Science

Advanced Materials Formulation:
The unique properties of this compound make it valuable in formulating advanced materials such as polymers and coatings. Its incorporation can enhance the mechanical and thermal properties of materials .

Applications in Coatings:

  • Durability Improvement: The addition of this compound can improve the durability and performance of protective coatings used in various industrial applications.
  • Optical Properties: It is also utilized in developing materials with specific optical properties for electronic applications.

Environmental Chemistry

Development of Sensors:
The reactivity and selectivity of this compound make it suitable for environmental applications. It has been explored for developing sensors capable of detecting pollutants in water and air .

Potential Environmental Impact:
Research indicates that compounds like this can be engineered to selectively bind to specific pollutants, allowing for more effective monitoring and remediation strategies.

Summary Table of Applications

Application AreaSpecific UsesNotable Benefits
Organic SynthesisBoron reagent for carbon-boron bond formationEnables complex molecule synthesis
Pharmaceutical DevelopmentSynthesis of boron-containing drugsEnhanced biological activity and selectivity
Material ScienceFormulation of advanced polymers and coatingsImproved durability and optical properties
Environmental ChemistryDevelopment of sensors for pollutant detectionSelective binding to pollutants for effective monitoring

Mechanism of Action

The mechanism of action of 4-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol involves its ability to form stable complexes with various biomolecules. The boronate group can interact with diols and other nucleophiles, facilitating the formation of covalent bonds. This property is exploited in drug design, where the compound can inhibit enzymes by binding to their active sites .

Comparison with Similar Compounds

Positional Isomers

The position of substituents significantly influences reactivity and applications. Key isomers include:

Compound Name CAS Number Substituent Positions Molecular Formula Molecular Weight (g/mol) Key Applications/Properties
4-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol (Target) 937591-48-5 Methoxy (4), Boronate (2) C13H19BO4 250.10 Cross-coupling reactions, indoloquinoline synthesis
3-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol 507462-88-6 Methoxy (3), Boronate (4) C13H19BO4 250.10 Limited literature; potential use in asymmetric synthesis
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol 269409-97-4 Boronate (2), No methoxy C12H17BO3 220.07 Intermediate in aryl coupling; lower steric hindrance compared to methoxy derivatives
4-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol 1562342-07-7 Methoxy (4), Boronate (3) C13H19BO4 250.10 Niche applications in polymer chemistry

Key Observations :

  • The target compound ’s methoxy group at position 4 and boronate at position 2 optimize electronic effects for cross-coupling, as the electron-donating methoxy enhances nucleophilicity at the boronate site .
  • 3-Methoxy-4-boronate (507462-88-6) may exhibit reduced reactivity due to steric clashes between substituents .
  • 2-Boronate phenol (269409-97-4) lacks methoxy, making it less electron-rich and suitable for simpler coupling reactions .

Functional Group Variations

Substituents such as halides or hydroxymethyl groups alter chemical behavior:

Compound Name CAS Number Substituents Key Properties
[4-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol - Chloro (4), Hydroxymethyl (3) Oil form; used in multi-step syntheses with 90% yield
3-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol 1451391-17-5 Chloro (3), Boronate (2) Antimicrobial potential; lower polarity compared to methoxy derivatives
[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol - Hydroxymethyl (3), Boronate (2) Solid (m.p. 48–50°C); 86% yield in pinacol ester formation

Key Observations :

  • Chloro substituents increase electrophilicity, enabling nucleophilic aromatic substitution but reducing cross-coupling efficiency compared to methoxy .
  • Hydroxymethyl groups introduce polarity, enhancing solubility in protic solvents .

Biological Activity

4-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C11H17B O4
  • Molecular Weight : 224.06 g/mol
  • CAS Number : 1195-66-0

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance:

  • Tubulin Polymerization Inhibition : Similar compounds have shown significant inhibition of tubulin polymerization. One study reported IC50 values in the range of 1.4 to 1.6 µM for related derivatives against cancer cell lines .
  • Cytotoxicity : The compound exhibited effective cytotoxicity against various cancer cell lines with IC50 values ranging from 0.06 to 0.17 µM in certain derivatives . This suggests a promising therapeutic index for further development.
  • Mechanism of Action : The mechanism involves disruption of microtubule dynamics leading to apoptosis in cancer cells. For example, compounds derived from similar structures induced caspase-3 activation significantly compared to controls .

Other Biological Activities

While the primary focus has been on anticancer properties, other biological activities are also noted:

  • Antimicrobial Activity : Some derivatives exhibit antimicrobial properties against specific bacterial strains.
  • Enzyme Inhibition : The compound may also act as an inhibitor for certain enzymes involved in metabolic pathways.

Case Studies

Several case studies have evaluated the efficacy and safety of compounds similar to this compound:

  • Study on Leukemia Cells : A study assessed the effects on human myeloid leukemia cell lines HL-60 and U937. Compounds were tested at concentrations of 100 nM over 24 hours with notable effects on cell cycle progression and apoptosis induction .
    CompoundIC50 (µM)Effect on Cell Cycle
    Compound A0.08G1 phase arrest
    Compound B0.17Apoptosis induction
  • Animal Models : In vivo studies demonstrated that certain derivatives could inhibit tumor growth in xenograft models when administered over a period of time .

Safety and Toxicology

The safety profile of the compound is still under investigation. Preliminary data suggest that while it may exhibit some toxicity at high concentrations (e.g., headache, dizziness), detailed toxicological studies are required to establish a comprehensive safety profile .

Q & A

Q. Table 1: Representative Reaction Conditions

ComponentDetailsReference
SolventTHF, reflux
BaseCs₂CO₃ (1.5–3.0 equiv)
CatalystPd(PPh₃)₄ (1–5 mol%)
Reaction Time6–12 hours

Basic: How can the structure of this boronate ester be confirmed using spectroscopic and crystallographic methods?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Look for characteristic peaks: phenolic -OH (~5–6 ppm, if free), methoxy group (~3.8 ppm), and aromatic protons (6.5–7.5 ppm) .
    • ¹³C NMR: Boronate ester carbons (80–90 ppm) and quaternary carbons from the dioxaborolane ring .
  • X-ray Crystallography: Use SHELX programs (e.g., SHELXL) for refinement. The dioxaborolane ring shows planar geometry, and bond lengths (B–O ~1.36–1.39 Å) confirm boronate ester formation .

Advanced: How can researchers resolve contradictions in reaction yields when varying catalysts or bases?

Methodological Answer:

  • Systematic Screening: Test Pd catalysts (e.g., PdCl₂(dppf), Pd(OAc)₂) with ligands (XPhos, SPhos) to optimize electronic effects .
  • Base Sensitivity: Replace Cs₂CO₃ with K₃PO₄ or Na₂CO₃ if deprotection of the boronate ester occurs .
  • By-Product Analysis: Use LC-MS or GC-MS to identify side products (e.g., protodeboronation or homocoupling) .

Q. Table 2: Common Catalysts and Yields

Catalyst SystemYield RangeNotesReference
Pd(PPh₃)₄/Cs₂CO₃60–75%Standard conditions
PdCl₂(dppf)/K₃PO₄70–85%Improved for electron-rich substrates

Advanced: What strategies stabilize the boronate ester under acidic or oxidative conditions?

Methodological Answer:

  • Protecting Groups: Introduce tert-butyldimethylsilyl (TBS) groups to shield the phenolic -OH during reactions .
  • pH Control: Maintain neutral to slightly basic conditions (pH 7–9) to prevent boronate hydrolysis .
  • ROS-Responsive Design: Use 4-nitrophenyl carbonate derivatives to reversibly block reactive sites until oxidative activation (e.g., H₂O₂ in cancer cells) .

Basic: What purification techniques are effective for isolating this compound post-synthesis?

Methodological Answer:

  • Column Chromatography: Use silica gel with hexane/ethyl acetate (3:1 to 1:1 gradient). The compound typically elutes at Rf ~0.4–0.5 .
  • Recrystallization: Dissolve in hot ethanol and cool to −20°C for crystalline product .
  • HPLC: For high-purity applications, employ reverse-phase C18 columns with acetonitrile/water mobile phases .

Advanced: How does the electronic structure of the methoxy group influence reactivity in cross-coupling reactions?

Methodological Answer:

  • Electron-Donating Effects: The methoxy group activates the aromatic ring toward electrophilic substitution, increasing coupling rates with electron-deficient aryl halides .
  • Steric Considerations: Ortho-substitution (relative to the boronate) may hinder catalyst access, requiring bulkier ligands (e.g., DavePhos) .
  • DFT Studies: Computational modeling (e.g., Gaussian 09) can predict charge distribution and transition states .

Advanced: What methods enable functionalization of this compound for targeted drug delivery systems?

Methodological Answer:

  • Bioconjugation: Attach peptides via EDC/NHS coupling to the phenolic -OH .
  • ROS-Responsive Linkers: Use 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl carbonate to release drugs in high-ROS environments (e.g., tumors) .
  • Polymer Incorporation: Synthesize block copolymers via RAFT polymerization for nanoparticle encapsulation .

Advanced: How can researchers address discrepancies in NMR data due to dynamic boron equilibria?

Methodological Answer:

  • Low-Temperature NMR: Acquire spectra at −40°C to slow boronate ester hydrolysis or tautomerism .
  • ²D NMR: Use HSQC or HMBC to resolve overlapping signals from boron-containing species .
  • Isotopic Labeling: Substitute ¹⁰B for ¹¹B to simplify splitting patterns .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol
Reactant of Route 2
Reactant of Route 2
4-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol

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